molecular formula C24H27ClN2O3 B2452911 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one CAS No. 903852-63-1

3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one

Cat. No. B2452911
CAS RN: 903852-63-1
M. Wt: 426.94
InChI Key: GQKBNHOLKPYZGP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. It was initially developed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In recent years, CEP-1347 has been the subject of extensive scientific research, with studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

  • Compounds similar to 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one have shown significant antibacterial and antifungal activities. They were evaluated using docking studies with the crystal structure of oxidoreductase proteins, showing a correlation between their molecular structure and inhibitory potency (Mandala et al., 2013).

Structural Characterization

  • The crystal structure of similar compounds has been determined, providing insights into their molecular configurations, which are key to understanding their reactivity and potential applications in pharmaceuticals (Manolov et al., 2012).

Anticholinesterase Activity

  • Derivatives of 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one have been developed and tested for their inhibitory activity against butyrylcholinesterase, indicating potential for treating neurological disorders (Filippova et al., 2019).

Lipase and α-Glucosidase Inhibition

  • Novel heterocyclic compounds derived from structures similar to the subject compound have shown significant inhibition of lipase and α-glucosidase, suggesting potential applications in treating metabolic disorders (Bekircan et al., 2015).

Catalytic Applications

  • Related compounds have been used as catalysts in the synthesis of various pharmacologically relevant derivatives, highlighting their versatility in chemical synthesis (Niknam et al., 2012).

properties

IUPAC Name

3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O3/c1-3-26-10-12-27(13-11-26)14-15-29-20-8-9-21-17(2)23(24(28)30-22(21)16-20)18-4-6-19(25)7-5-18/h4-9,16H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKBNHOLKPYZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=C(C(=O)O3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one

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